molecular formula C28H20N2 B11927637 9,10-di-[|A-(4-pyridyl)vinyl]anthracene

9,10-di-[|A-(4-pyridyl)vinyl]anthracene

Cat. No.: B11927637
M. Wt: 384.5 g/mol
InChI Key: MUGVFODJPVTKOB-UHFFFAOYSA-N
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Description

9,10-di-[|A-(4-pyridyl)vinyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of pyridyl groups enhances its electronic properties, making it suitable for use in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9,10-dibromoanthracene with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 110°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9,10-di-[|A-(4-pyridyl)vinyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-di-[|A-(4-pyridyl)vinyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-di-[|A-(4-pyridyl)vinyl]anthracene stands out due to its enhanced electronic properties and versatility in various applications. The presence of pyridyl groups allows for better interaction with other molecules, making it more effective in applications like bioimaging and photodynamic therapy compared to its analogs .

Properties

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine

InChI

InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H

InChI Key

MUGVFODJPVTKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5

Origin of Product

United States

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